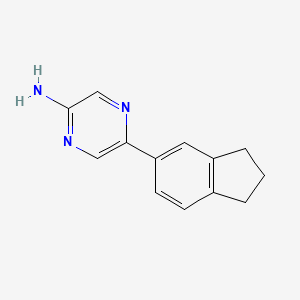![molecular formula C12H12BrNO4 B7581201 7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581201.png)
7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, also known as Boc-3-amino-4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid involves its interaction with specific receptors in the brain, known as nicotinic acetylcholine receptors. This interaction leads to the modulation of neurotransmitter release, which can have a significant impact on brain function.
Biochemical and Physiological Effects:
Studies have shown that 7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel function, and the inhibition of cancer cell growth. These effects make this compound a promising candidate for the development of new therapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid in lab experiments is its ability to selectively target specific receptors in the brain, which can lead to more accurate and reliable results. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of future directions for the research and development of 7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid. These include the investigation of its potential therapeutic applications in the treatment of neurological disorders, the exploration of its mechanisms of action, and the development of new derivatives with improved pharmacological properties. Additionally, further research is needed to better understand the potential toxicity of this compound and to develop safe and effective methods for its use in therapeutic settings.
Métodos De Síntesis
The synthesis of 7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid involves a multi-step process that includes the reaction of 5-bromo-2-furoic acid with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form the corresponding aldehyde. This aldehyde is then converted to the corresponding alcohol, which is subsequently reacted with 3,4,6-trimethylheptanoic acid to form the final product.
Aplicaciones Científicas De Investigación
7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and infectious diseases. Studies have shown that this compound has the ability to modulate the activity of certain receptors in the brain, which could potentially lead to the development of new treatments for neurological disorders such as Alzheimer's disease and depression.
Propiedades
IUPAC Name |
7-(5-bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4/c13-10-4-3-9(18-10)11(15)14-6-1-2-8(14)7(5-6)12(16)17/h3-4,6-8H,1-2,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUINLNCDSJFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2C(=O)C3=CC=C(O3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581132.png)
![4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581137.png)
![2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile](/img/structure/B7581151.png)
![7-[(4-Fluorophenyl)methylsulfonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581161.png)

![7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581173.png)

![7-(1,3-Thiazole-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581183.png)
![7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581188.png)
![7-(Cycloheptanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581196.png)
![2-[(3-Bromo-2-methylbenzoyl)amino]-2-cyclopropylpropanoic acid](/img/structure/B7581202.png)
![7-(2,3-dihydro-1H-inden-5-ylmethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581208.png)
![1-[4-(Trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B7581218.png)
